molecular formula C35H38N2O3 B11086299 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-pentanoyl-5-phenylcyclohex-2-en-1-one

3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-pentanoyl-5-phenylcyclohex-2-en-1-one

Cat. No.: B11086299
M. Wt: 534.7 g/mol
InChI Key: HOVGKGXZJXMZDT-YSWCJUJUSA-N
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Description

3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE is a complex organic compound with a unique structure that includes an indole moiety, a benzyloxy group, and a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE typically involves multiple steps, including the formation of the indole ring, the introduction of the benzyloxy group, and the construction of the cyclohexenone ring. Common synthetic routes may involve:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Benzyloxy Group: This step can be performed using a Williamson ether synthesis, where a phenol reacts with a benzyl halide in the presence of a base.

    Construction of the Cyclohexenone Ring: This can be done through a Robinson annulation, which involves the reaction of a ketone with an α,β-unsaturated carbonyl compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and indole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the cyclohexenone ring, converting it to a cyclohexanol derivative. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group. Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or amines.

Mechanism of Action

The mechanism of action of 3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE is unique due to its combination of an indole moiety, a benzyloxy group, and a cyclohexenone ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C35H38N2O3

Molecular Weight

534.7 g/mol

IUPAC Name

(2E)-2-(1-hydroxypentylidene)-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylimino]-5-phenylcyclohexan-1-one

InChI

InChI=1S/C35H38N2O3/c1-3-4-15-33(38)35-32(20-27(21-34(35)39)26-13-9-6-10-14-26)36-19-18-29-24(2)37-31-17-16-28(22-30(29)31)40-23-25-11-7-5-8-12-25/h5-14,16-17,22,27,37-38H,3-4,15,18-21,23H2,1-2H3/b35-33+,36-32?

InChI Key

HOVGKGXZJXMZDT-YSWCJUJUSA-N

Isomeric SMILES

CCCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)C5=CC=CC=C5)/O

Canonical SMILES

CCCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)C5=CC=CC=C5)O

Origin of Product

United States

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